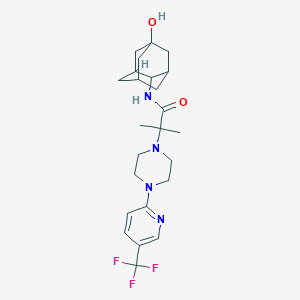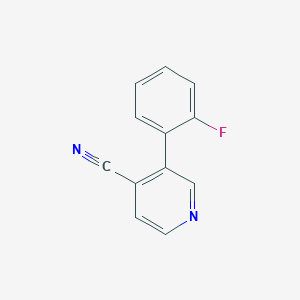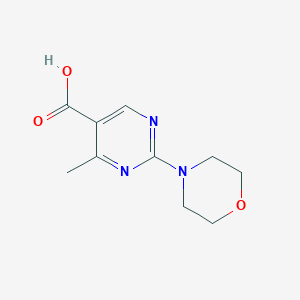
4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid
Descripción general
Descripción
“4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid” is an organic compound with the molecular weight of 223.23 . It is also known by the registry number ZINC000011729725 . The compound is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 4-methyl-2-(4-morpholinyl)-5-pyrimidinecarboxylic acid . The InChI code is 1S/C10H13N3O3/c1-7-8(9(14)15)6-11-10(12-7)13-2-4-16-5-3-13/h6H,2-5H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
The compound is available in powder form . The storage temperature and other specific physical and chemical properties are not mentioned in the search results.Aplicaciones Científicas De Investigación
Synthesis and Application in Tumor Necrosis Factor Alpha Inhibition
- Synthesis and Tumor Necrosis Factor Alpha Inhibition : A study by Lei et al. (2017) discusses the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are important intermediates that inhibit tumor necrosis factor alpha and nitric oxide. A rapid and green synthetic method for these compounds has been established, potentially useful for applications in treating inflammatory conditions and cancers (Lei et al., 2017).
Structural Studies and Electronic Polarization
- Hydrogen-Bonded Sheet Structures : Orozco et al. (2008) conducted a study on 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines, revealing insights into the electronic polarization and hydrogen-bonded sheet structures of these compounds. This research provides valuable information for the understanding of molecular interactions and structural properties of similar compounds (Orozco et al., 2008).
Imaging Agents for Parkinson's Disease
- Potential PET Agent for Parkinson's Disease : Wang et al. (2017) synthesized a compound potentially useful as a PET imaging agent for LRRK2 enzyme in Parkinson's disease. This study underscores the relevance of these compounds in neuroimaging and their potential role in diagnosing and understanding neurological disorders (Wang et al., 2017).
Anti-inflammatory and Analgesic Agents
- Synthesis of Novel Compounds for Anti-inflammatory and Analgesic Applications : Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and thiazolopyrimidines derived compounds, exhibiting anti-inflammatory and analgesic activities. These findings highlight the potential therapeutic applications of such compounds (Abu‐Hashem et al., 2020).
PI3K-AKT-mTOR Pathway Inhibition
- Discovery of Morpholine Isostere for PI3K-AKT-mTOR Pathway Inhibition : A study by Hobbs et al. (2019) found that 4-(Pyrimidin-4-yl)morpholines are crucial for PI3K and PIKKs inhibition, relevant in cancer therapy. This research contributes to the understanding of morpholine derivatives in targeting specific biological pathways (Hobbs et al., 2019).
Propiedades
IUPAC Name |
4-methyl-2-morpholin-4-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-7-8(9(14)15)6-11-10(12-7)13-2-4-16-5-3-13/h6H,2-5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIPXUSYFVXCJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586490 | |
| Record name | 4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
873450-22-7 | |
| Record name | 4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol](/img/structure/B3057951.png)
![L-Tryptophan, N-[(2-nitrophenyl)sulfonyl]-](/img/structure/B3057952.png)
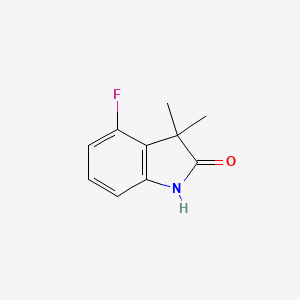
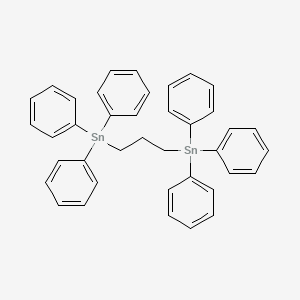
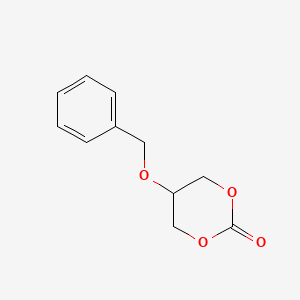

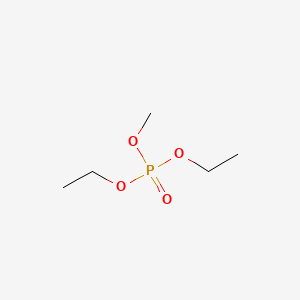
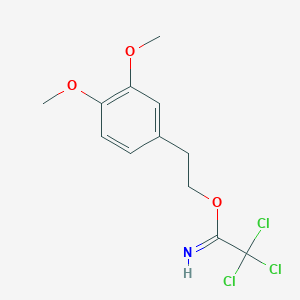
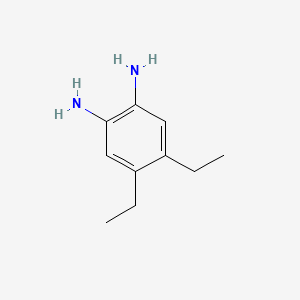
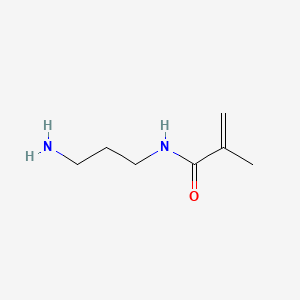

![Ethyl 2-[1-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxypropanoate](/img/structure/B3057970.png)
